Cimicifugamide

soluble epoxide hydrolase phenolic amide SAR cardiovascular inflammation

Cimicifugamide (N-(3′-methoxy-4′-hydroxyphenethyl)-4-O-β-D-galactopyranosyl-ferulamide) is a cinnamamide-class phenolic glycoside originally isolated from Cimicifuga dahurica (Sheng-ma) rhizomes. It belongs to a narrow structural subclass that includes geometric isomer isocimicifugamide and the structurally related cimicifugamide A, demethoxycimicifugamide, and N-trans-feruloyl tyramine.

Molecular Formula C25H31NO10
Molecular Weight 505.5 g/mol
Cat. No. B1234140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimicifugamide
Synonymscimicifugamide
Molecular FormulaC25H31NO10
Molecular Weight505.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CCNC(=O)C=CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC)O
InChIInChI=1S/C25H31NO10/c1-33-18-11-15(3-6-16(18)28)9-10-26-21(29)8-5-14-4-7-17(19(12-14)34-2)35-25-24(32)23(31)22(30)20(13-27)36-25/h3-8,11-12,20,22-25,27-28,30-32H,9-10,13H2,1-2H3,(H,26,29)/b8-5+/t20-,22+,23+,24-,25-/m1/s1
InChIKeyUYSRWDYTMGBBHP-IWAVKSQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cimicifugamide for Research Procurement: A Structurally Distinct Phenolic Amide Galactoside from Cimicifuga Species


Cimicifugamide (N-(3′-methoxy-4′-hydroxyphenethyl)-4-O-β-D-galactopyranosyl-ferulamide) is a cinnamamide-class phenolic glycoside originally isolated from Cimicifuga dahurica (Sheng-ma) rhizomes [1]. It belongs to a narrow structural subclass that includes geometric isomer isocimicifugamide and the structurally related cimicifugamide A, demethoxycimicifugamide, and N-trans-feruloyl tyramine [2]. Its β-D-galactopyranosyl moiety distinguishes it from the more common β-D-glucopyranoside analogs prevalent in the genus, and it has been profiled across two pharmacologically distinct target classes—soluble epoxide hydrolase (sEH) and β-adrenergic receptors (β-ARs)—providing a multi-pathway characterization that most in-class comparators lack [3][4].

Why Generic Substitution of Cimicifugamide with In-Class Phenolic Amides Introduces Quantifiable Risk


Natural-product phenolic amides from Cimicifuga species are frequently grouped under a single chemotype for procurement, yet experimental data demonstrate that minor structural variations—galactose versus glucose glycosylation, presence or absence of the 3″-methoxy group, and olefin geometry—produce statistically and mechanistically significant differences in both potency and inhibition modality [1]. Cimicifugamide carries a β-D-galactopyranosyl substituent rather than the β-D-glucopyranosyl moiety found in N-trans-feruloyl tyramine 4-O-β-D-glucopyranoside or the deglycosylated N-trans-feruloyl tyramine, and the E-configuration of its feruloyl amide bond distinguishes it from its Z-isomer isocimicifugamide [2]. Substituting any of these analogs without revalidating activity therefore risks altering pharmacological outcome, as shown by the IC₅₀ rank order and divergent kinetic mechanisms in the sEH assay [1]. Even within the same isolation paper, compounds with identical aglycone scaffolds but different glycosylation patterns show up to 1.3–2.4‑fold shifts in potency, reinforcing that comparator identity must be controlled experimentally [1].

Cimicifugamide Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


sEH Inhibitory Potency: Cimicifugamide Outperforms Demethoxycimicifugamide and N-trans-Feruloyl Tyramine in a Direct Head-to-Head Fluorescence-Based Assay

In a fluorescence-based sEH inhibition assay using PHOME substrate, cimicifugamide (compound 7) demonstrated an IC₅₀ of 15.63 μM, representing a 1.10‑fold potency advantage over N-trans-feruloyl tyramine (IC₅₀ = 17.16 μM) and a 1.32‑fold advantage over demethoxycimicifugamide (IC₅₀ = 20.58 μM) [1]. The most potent congener, cimicifugamide A (IC₅₀ = 8.74 μM), was 1.79‑fold more active than cimicifugamide, confirming that the 3″-methoxy substitution pattern materially influences target engagement [1].

soluble epoxide hydrolase phenolic amide SAR cardiovascular inflammation

sEH Inhibition Mechanism: Cimicifugamide Exhibits Mixed-Type Competitive Kinetics, Distinct from Non-Competitive and Uncompetitive Congeners

Lineweaver–Burk kinetic analysis assigned distinct inhibition modalities to each phenolic amide congener: cimicifugamide (7) displayed a mixed-type competitive mechanism, whereas cimicifugamide A (6) was non-competitive and N-trans-feruloyl tyramine (10) was uncompetitive [1]. The mixed-type profile indicates that cimicifugamide can interact with both the free enzyme and the enzyme–substrate complex, a mechanistic fingerprint that has direct consequences for its behavior in endogenous-substrate-competitive cellular environments [1].

enzyme kinetics Lineweaver-Burk analysis allosteric inhibition

β-Adrenoceptor Subtype Selectivity: Cimicifugamide Preferentially Activates β1/β2-AR Over β3-AR, a Profile Not Reported for Demethoxycimicifugamide or N-trans-Feruloyl Tyramine

In a dual-luciferase reporter gene assay, cimicifugamide activated β1-AR and β2-AR subtypes significantly more than β3-AR [1]. The β2-AR agonist activity was confirmed with an EC₅₀ of approximately 3.16 μM for cAMP accumulation in H292 cells [2]. No comparable β-AR selectivity data have been published for the structurally closest analogs (demethoxycimicifugamide, N-trans-feruloyl tyramine, or isocimicifugamide), meaning that cimicifugamide is currently the only member of this phenolic amide series with experimentally characterized dual β1/β2-AR engagement [1].

β-adrenergic receptor cAMP signaling cardiac pharmacology

Glycoside-Type Differentiation: β-D-Galactopyranosyl Substitution Confers Physicochemical Distinction from β-D-Glucopyranoside-Containing Congeners

Cimicifugamide carries a β-D-galactopyranosyl moiety at the 4-O position of the feruloyl group, whereas the structurally analogous N-trans-feruloyl tyramine 4-O-β-D-glucopyranoside contains a β-D-glucopyranosyl substituent [1][2]. This axial-vs-equatorial 4′-OH difference between galactose and glucose epimers is known in glycoside SAR to modulate aqueous solubility, passive membrane permeability, and recognition by sodium-dependent glucose transporters, though direct physicochemical measurements for this specific pair have not been published [3]. Isocimicifugamide, the geometric (Z)-isomer of cimicifugamide, shares an identical molecular formula (C₂₅H₃₁NO₁₀, MW 505.50) but differs in olefin configuration, which may affect molecular shape and target binding but has not been functionally characterized [1].

glycoside SAR aqueous solubility Caco-2 permeability

Evidence-Backed Application Scenarios for Cimicifugamide in Scientific and Industrial Research


sEH Inhibitor Screening Cascade: Use as a Moderate-Affinity Mixed-Type Control Compound

Cimicifugamide (IC₅₀ = 15.63 μM) occupies the middle of the Cimicifuga phenolic amide sEH potency spectrum [1]. Its mixed-type competitive mechanism makes it a suitable comparator control when profiling novel sEH inhibitors whose modality (competitive, non-competitive, or uncompetitive) needs classification via Lineweaver–Burk analysis [1].

Dual-Target Cardiovascular Pharmacology: β-AR/sEH Combinatorial Studies

Cimicifugamide is currently unique among its direct structural analogs in possessing experimentally confirmed activity at both β-ARs and sEH [1][2]. It can serve as a dual-pathway probe in cardiomyocyte or vascular smooth muscle models where cross-talk between β-adrenergic signaling and epoxyeicosatrienoic acid (EET) hydrolysis is being interrogated.

Natural Product Authenticity Control: Cimicifugamide as a Galactoside-Specific QC Marker

Because Cimicifuga extracts contain both galactoside and glucoside phenolic amides, cimicifugamide can function as a chromatographic and pharmacopoeial marker to verify botanical authenticity and processing consistency of Cimicifugae Rhizoma material [3]. Its co-occurrence with—and structural distinguishability from—isocimicifugamide further enables E/Z isomer ratio monitoring.

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